molecular formula C10H11ClO B1291710 3-Isopropylbenzoyl chloride CAS No. 325770-58-9

3-Isopropylbenzoyl chloride

Cat. No. B1291710
M. Wt: 182.64 g/mol
InChI Key: IIQOURMQVWTWII-UHFFFAOYSA-N
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Description

3-Isopropylbenzoyl chloride is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol . It is also known as IPBC.


Synthesis Analysis

The synthesis of 3-Isopropylbenzoyl chloride involves the reaction of 3-isopropyl-benzoic acid with thionyl chloride at 100°C for 2 hours. This reaction yields 3-isopropyl-benzoyl chloride with a yield of 91% .


Molecular Structure Analysis

The molecular structure of 3-Isopropylbenzoyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, and one each of chlorine and oxygen atoms.

Scientific Research Applications

Heterocyclic and Acyclic Derivatives Synthesis

The synthesis of heterocyclic and acyclic derivatives from precursors similar to 3-Isopropylbenzoyl chloride demonstrates the compound's utility in creating diverse chemical structures. For example, F-N-Isopropylacetimidoyl chloride has been used to generate a range of compounds, including imidoyl azide and tetrazole, showcasing the versatility of isopropyl-containing compounds in synthetic chemistry (Peterman & Shreeve, 1975).

Ionic Liquids and Clean Technology

Ionic liquids, some synthesized from compounds structurally similar to 3-Isopropylbenzoyl chloride, are explored for their potential in replacing volatile organic solvents in industrial and laboratory processes. These substances are studied for their environmentally benign properties, such as low volatility and the ability to dissolve a wide range of materials, including cellulose and polymers, making them suitable for green chemistry applications (Seddon, 1997).

Catalysis and Polymerization

The role of similar compounds in catalyzing polymerization reactions, such as the ring-opening polymerization of L-lactides, indicates the potential use of 3-Isopropylbenzoyl chloride in catalysis and materials science. For instance, a cationic functionalized N-heterocyclic carbene complex of silver has been reported as an effective catalyst for polymerization, suggesting that 3-Isopropylbenzoyl chloride could be utilized in developing new catalytic systems for polymer production (Samantaray et al., 2006).

Pesticide Development

Research into phenylpyrazole insecticides, which share structural features with 3-Isopropylbenzoyl chloride, points to its potential application in developing novel pest control agents. These studies have focused on understanding how these compounds interact with the GABA-gated chloride channel, suggesting a pathway through which 3-Isopropylbenzoyl chloride derivatives could be explored for their insecticidal properties (Cole, Nicholson, & Casida, 1993).

Safety And Hazards

3-Isopropylbenzoyl chloride is classified as a hazardous chemical. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle this chemical with appropriate safety measures .

properties

IUPAC Name

3-propan-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQOURMQVWTWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624336
Record name 3-(Propan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylbenzoyl chloride

CAS RN

325770-58-9
Record name 3-(Propan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-isopropyl-benzoic acid (5.00 g, 30.4 mmol) in SOCl2 (50 ml) was stirred at 100° C. for 2 h. The reaction mixture was concentrated to give 3-isopropyl-benzoyl chloride (5.00 g, 91%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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